REACTION_SMILES
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[C:1]([CH3:2])([CH3:3])([CH3:4])[Si:5]([O:6][CH2:7][CH2:8][c:9]1[cH:10][cH:11][n:12][cH:13][cH:14]1)([CH3:15])[CH3:16].[CH3:23][Re:24](=[O:25])(=[O:26])=[O:27].[Cl:20][CH2:21][Cl:22].[OH2:19].[OH:17][OH:18]>>[C:1]([CH3:2])([CH3:3])([CH3:4])[Si:5]([O:6][CH2:7][CH2:8][c:9]1[cH:10][cH:11][n+:12]([O-:17])[cH:13][cH:14]1)([CH3:15])[CH3:16]
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Name
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CC(C)(C)[Si](C)(C)OCCc1ccncc1
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)(C)[Si](C)(C)OCCc1ccncc1
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
|
Smiles
|
C[Re](=O)(=O)=O
|
Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
OO
|
Name
|
|
Type
|
product
|
Smiles
|
CC(C)(C)[Si](C)(C)OCCc1cc[n+]([O-])cc1
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Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |